molecular formula C10H12N2O2 B1628097 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine CAS No. 444588-17-4

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine

Cat. No. B1628097
CAS RN: 444588-17-4
M. Wt: 192.21 g/mol
InChI Key: HWOWTNBPVSVMNF-UHFFFAOYSA-N
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Description

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine is a chemical compound . It is a derivative of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine , which is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, a precursor to 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine, has been reported in the literature . A novel nickel (II) chloride and tetrahydroxydiboron co-catalyzed cascade reaction strategy has been developed for the rapid synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues .


Molecular Structure Analysis

The molecular weight of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine hydrochloride is 228.68 . The structure of the compound can be found in various chemical databases .

Safety and Hazards

The safety information for 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction .

Future Directions

The future directions for research on 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard information would be beneficial. The potential biological activity of this compound, such as its impact on cannabinoid receptor 2, could also be a fruitful area of investigation .

properties

CAS RN

444588-17-4

Product Name

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine

InChI

InChI=1S/C10H12N2O2/c13-12(14)9-4-5-10-8(7-9)3-1-2-6-11-10/h4-5,7,11H,1-3,6H2

InChI Key

HWOWTNBPVSVMNF-UHFFFAOYSA-N

SMILES

C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (0.34 g, 1.65 mmol) in THF (10 mL) was treated with borane-THF (5 mL, 4.95 mmol) and heated to 60° C. and stirred for 2 h. The mixture was poured in saturated aqueous sodium bicarbonate/ice. The mixture was extracted 2×EtOAc, the organic layers washed with brine and dried (MgSO4), filtered and concentrated on SiO2. Purification by ISCO chromatography (40 gram column, SiO2, gradient 0% to 100% EtOAc in hexane) gave 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (220 mg, 63%). MP: 73-75° C.; 1H-NMR (CDCl3) δ 7.97 (s, 1H), 7.89 (dd, J=2.6, 8.7 Hz, 1H), 6.61 (d, J=8.7 Hz, 1H), 4.42 (br s, 1H), 2.88-2.84 (m, 2H), 1.89-1.78 (m, 4H); LC/MS (ESI+): 193.02 (M+H).
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0.34 g
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5 mL
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sodium bicarbonate ice
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